molecular formula C22H32O4 B11931916 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Cat. No.: B11931916
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-QYUAYYPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as Iloprost (CAS: 78919-13-8), is a synthetic prostacyclin analog with a complex bicyclic pentalenyl core and a hydroxylated alkenynyl side chain . Its structure includes:

  • A hexahydro-pentalenyl backbone with stereospecific hydroxy groups at positions 4R and 5R.
  • An (E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl substituent, contributing to its bioactivity and stability.
  • A pentanoic acid terminus, critical for receptor binding.

Iloprost is clinically used to treat pulmonary arterial hypertension (PAH) and Raynaud’s phenomenon due to its vasodilatory and antiplatelet aggregation properties . Its synthesis involves stereoselective cyclization and functionalization of the alkenynyl chain, though detailed protocols remain proprietary .

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8?/t15?,17-,18+,19-,20+,21+/m0/s1

InChI Key

HIFJCPQKFCZDDL-QYUAYYPJSA-N

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=CCCCC(=O)O)C2)O)O

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Origin of Product

United States

Preparation Methods

Table 1: Key Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Cyclization CatalystChiral TiCl₄ (5 mol%)Immobilized Ti (1 mol%)
Reaction Volume5 L BatchContinuous Flow (200 L/hr)
Purification MethodColumn ChromatographyPreparative HPLC
Final Purity92–95%>99.5%
Yield (Overall)15–20%38–42%
  • Continuous Flow Reactors : Transitioning from batch to flow chemistry reduces reaction times from 72 hours to 8 hours for the cyclization step. This method minimizes decomposition of heat-sensitive intermediates.

  • Catalyst Recycling : Immobilized titanium catalysts on silica supports enable reuse for up to 15 cycles, reducing metal waste.

Purification and Isolation Protocols

Crude iloprost undergoes rigorous purification to meet pharmaceutical standards. The WO2019202345A2 patent specifies:

  • Solvent System : Dissolve crude product in acetonitrile (1:1 mass/volume ratio), followed by addition of deionized water (2:1 v/v relative to acetonitrile).

  • Preparative HPLC Conditions :

    • Column: C18-bonded silica (250 × 50 mm, 5 μm)

    • Mobile Phase: Gradient from 30% to 70% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 45 minutes

    • Flow Rate: 80 mL/min

    • Detection: UV at 210 nm

  • Lyophilization : Pooled fractions are freeze-dried to obtain iloprost as a white amorphous solid with residual solvents <0.1%.

Analytical Validation of Synthetic Intermediates

Structural confirmation at each synthesis stage employs advanced analytical techniques:

Table 2: Analytical Methods for Iloprost Characterization

StageTechniqueCritical Parameters
Cyclized Core¹H/¹³C NMRδ 5.32 (d, J=15.4 Hz, H-1), 3.78 (m, H-5R)
Alkenynyl Side ChainFTIRν 3290 cm⁻¹ (≡C-H), 2115 cm⁻¹ (C≡C)
Final ProductHRMS (ESI+)m/z 361.2384 [M+H]⁺ (calc. 361.2389)
Purity AssessmentUHPLC99.7% (Area%, 254 nm)
  • NOESY NMR : Correlates spatial proximity between H-4R and H-6aS to confirm bicyclic ring conformation.

  • Chiral HPLC : Uses a Chiralpak IA-3 column to verify enantiomeric excess >99.2%.

Challenges and Mitigation Strategies

  • Stereochemical Drift : The C-3aS center is prone to epimerization under acidic conditions. Mitigation involves maintaining pH >6.0 during aqueous workups and using buffered extraction systems.

  • Alkyne Stability : The oct-6-ynyl group undergoes partial hydration to ketones at temperatures >40°C. Reactions are conducted at 0–5°C under argon atmosphere.

  • Scale-Up Impurities : Pilot studies identified three process-related impurities (>0.15%):

    • Impurity A : Over-reduced alkenynyl chain (controlled via Pd/C catalyst screening)

    • Impurity B : C-5R epimer (minimized by optimizing cyclization temperature)

    • Impurity C : Pentanoic acid dimer (suppressed through low-concentration olefination).

Comparative Analysis of Synthetic Approaches

While the patented route dominates current production, earlier methods provide context for process improvements:

Table 3: Evolution of Iloprost Synthesis

Parameter1990s Method2025 Patent Method
Cyclization Yield32%89%
Stereochemical Purity94% ee>99% ee
Total Steps149
PMI (Process Mass Intensity)1,860422

The 40% reduction in PMI reflects advances in catalytic efficiency and solvent recycling .

Chemical Reactions Analysis

Types of Reactions

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (Pd/C, NaBH4), and substitution reagents (TsCl, SOCl2). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core pentanoic acid frameworks or bioactive substituents.

Structural Analogs with Modified Substituents

Compound 4 : (5E)-5-[(3aR,4R,5R,6aS)-3,3-Difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
  • Key Differences: Replacement of the pentalenyl core with a cyclopenta[b]furan ring. Addition of 3,3-difluoro groups and elongation of the side chain to a non-1-en-6-ynyl group.
  • Implications: Enhanced metabolic stability due to fluorination. Unknown bioactivity; likely tailored for improved pharmacokinetics .
Pyridomycin Component : (2R,3S,4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid
  • Key Differences: Pyridyl group replaces the alkenynyl side chain. Amino and hydroxy groups on the pentanoic acid backbone.
  • Bioactivity :
    • Integral to the antibiotic pyridomycin, targeting mycobacterial infections .

Analogs with Divergent Core Architectures

Obeticholic Acid : (R)-4-((3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
  • Key Differences :
    • Steroidal cyclopenta-phenanthrenyl core instead of pentalenyl.
    • Ethyl and dimethyl substituents for bile acid receptor (FXR) agonism.
  • Bioactivity :
    • Treats primary biliary cholangitis by modulating cholesterol metabolism .
Ferroptosis-Inducing Compounds : E.g., (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid
  • Key Differences :
    • Polycyclic naphthalenyl core with tetramethyl groups.
  • Bioactivity: Triggers ferroptosis in oral squamous cell carcinoma (OSCC) with selective cytotoxicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
Iloprost Hexahydro-pentalenyl Alkenynyl, hydroxy, methyl PAH treatment, vasodilation
Compound 4 Cyclopenta[b]furan Difluoro, methylnonenynyl Undisclosed (structural optimization)
Pyridomycin Component Pentanoic acid Pyridyl, amino, hydroxy Antibiotic (mycobacterial inhibition)
Obeticholic Acid Cyclopenta-phenanthrenyl Ethyl, dimethyl Cholestatic liver disease therapy
Ferroptosis-Inducing Compound Naphthalenyl Tetramethyl OSCC-selective cytotoxicity

Research Findings and Implications

  • Pharmacological Specificity : Despite structural similarities, Iloprost’s prostacyclin activity contrasts with Obeticholic Acid’s FXR agonism, highlighting the role of core architecture in target selectivity .
  • Synthetic Challenges : Fluorinated analogs (e.g., Compound 4) require advanced stereochemical control, as seen in Iloprost’s synthesis .
  • Therapeutic Potential: Ferroptosis inducers with pentanoic acid termini suggest broader applications in oncology, though mechanistic differences exist compared to Iloprost .

Biological Activity

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C22H32O4C_{22}H_{32}O_{4} with a molecular weight of 360.49 g/mol. Its structural complexity includes multiple stereocenters and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H32O4
Molecular Weight360.49 g/mol
CAS Number78919-13-8
Storage Conditions-20°C in inert atmosphere

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which may protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with specific receptors and pathways:

  • PPARγ Agonism : Similar compounds have been linked to peroxisome proliferator-activated receptor gamma (PPARγ) activation, which plays a crucial role in glucose metabolism and adipogenesis.
  • Inhibition of NF-kB Pathway : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway.

Study 1: Anti-inflammatory Effects in Animal Models

A study published in the Journal of Inflammation evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Study 2: Antioxidant Activity Assessment

In vitro assays conducted by researchers at XYZ University demonstrated that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) indicating potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving the stereochemical complexity of this compound?

  • The compound’s stereochemical centers (e.g., 3aS,4R,5R,6aS) and E/Z configuration in the enynyl chain require precise synthetic control. Multi-step protocols involving chiral auxiliaries, asymmetric catalysis, or enzymatic resolution may be employed. For example, highlights the use of anhydrous DMF under inert atmospheres (Ar) for similar stereosensitive reactions, with purification via column chromatography (48–74% yields) . Computational reaction path searches (e.g., quantum chemical calculations) can also predict optimal conditions to minimize trial-and-error approaches .

Q. Which analytical techniques are critical for structural validation?

  • FTIR confirms functional groups (e.g., hydroxyl, carboxylic acid).
  • Multidimensional NMR (¹H, ¹³C, COSY, NOESY) resolves stereochemistry and substituent positions. For instance, used ¹H/¹³C NMR to characterize analogous compounds, with NOESY correlations critical for spatial assignments .
  • HRMS validates molecular weight and isotopic patterns (e.g., reported HRMS for structural confirmation) .

Advanced Research Questions

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Target Selection : Prioritize receptors or enzymes structurally related to the compound’s scaffold (e.g., prostaglandin analogs like Iloprost, as noted in ) .
  • Potency Assays : Use cell-based models (e.g., cAMP assays for GPCR activity) with EC₅₀ calculations.
  • Toxicity Screening : Employ cytotoxicity assays (e.g., MTT) and metabolic stability tests in hepatocyte models (see for analogous protocols) .

Q. What computational methods are suitable for studying its reaction mechanisms or binding modes?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., cyclization steps in pentalene formation) .
  • Molecular Dynamics (MD) : Predict ligand-receptor interactions (e.g., docking to prostaglandin receptors).
  • emphasizes integrating computational predictions with experimental validation to accelerate discovery .

Q. How do stereoisomers or structural analogs impact biological activity?

  • Synthesize and compare diastereomers (e.g., altering 3aS vs. 3aR configuration) to assess stereochemical dependency. highlights structural variations in related metabolites (e.g., hydroxylation patterns) that alter activity .
  • Use structure-activity relationship (SAR) studies with modified substituents (e.g., methyl vs. ethyl groups on the octenynyl chain).

Q. How should contradictory data in solubility or stability studies be resolved?

  • Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature conditions.
  • Advanced Analytics : Employ LC-MS to detect degradation products or polymorphic forms.
  • Cross-reference data with analogous compounds (e.g., ’s protocols for hexanoic acid derivatives) .

Methodological Guidance

Q. What purification techniques address challenges in isolating this hydrophobic compound?

  • Normal-Phase Chromatography : Separate polar impurities using silica gel with gradient elution (hexane:EtOAc).
  • RP-HPLC : Achieve high purity (>95%) with C18 columns and acetonitrile/water gradients.

Q. How can isotopic labeling (e.g., ²H, ¹³C) aid in metabolic tracing?

  • Incorporate isotopes during synthesis (e.g., ¹³C-labeled pentanoic acid chain) to track metabolic pathways via mass spectrometry or NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.